molecular formula C12H19N3O B7504260 N-cyclohexyl-N,1-dimethylpyrazole-4-carboxamide

N-cyclohexyl-N,1-dimethylpyrazole-4-carboxamide

Cat. No.: B7504260
M. Wt: 221.30 g/mol
InChI Key: HXNPVHDMAABHKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-N,1-dimethylpyrazole-4-carboxamide, also known as CPP, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPP is a small molecule that has been extensively studied for its pharmacological properties, including its role as an analgesic, anti-inflammatory, and anti-convulsant agent. CPP has been synthesized using various methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects.

Mechanism of Action

N-cyclohexyl-N,1-dimethylpyrazole-4-carboxamide is believed to exert its pharmacological effects by modulating the activity of the cannabinoid receptor type 1 (CB1 receptor). The CB1 receptor is a G protein-coupled receptor that is widely distributed in the brain and is involved in the regulation of various physiological processes, including pain, inflammation, and epilepsy. This compound has been shown to bind to the CB1 receptor and activate it, resulting in the release of neurotransmitters that mediate its pharmacological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in animal models of inflammation. Additionally, this compound has been shown to reduce the expression of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a role in inflammation. This compound has also been shown to reduce the release of glutamate, an excitatory neurotransmitter that is involved in epilepsy.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-N,1-dimethylpyrazole-4-carboxamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized using various methods, making it suitable for large-scale production. Additionally, this compound has been extensively studied for its pharmacological properties, making it a well-characterized compound. However, one of the limitations of this compound is that it has a relatively short half-life, which may limit its effectiveness in certain applications.

Future Directions

There are several future directions for the study of N-cyclohexyl-N,1-dimethylpyrazole-4-carboxamide. One potential direction is the development of new pain medications based on this compound. Additionally, further investigation of the anti-inflammatory and anti-convulsant properties of this compound may lead to the development of new treatments for arthritis and epilepsy. Another potential direction is the development of new methods for the synthesis of this compound that may improve its yield or reduce its cost. Finally, further investigation of the mechanism of action of this compound may lead to the discovery of new targets for the development of novel drugs.

Synthesis Methods

N-cyclohexyl-N,1-dimethylpyrazole-4-carboxamide can be synthesized using various methods, including the reaction of cyclohexylamine with 4,4-dimethyl-2-pentanone, followed by cyclization using hydrazine hydrate. Another method involves the reaction of cyclohexylamine with 4,4-dimethyl-2-pentenenitrile, followed by cyclization using hydrazine hydrate. The yield of this compound using these methods is typically high, making them suitable for large-scale production.

Scientific Research Applications

N-cyclohexyl-N,1-dimethylpyrazole-4-carboxamide has been extensively studied for its pharmacological properties. It has been shown to have analgesic effects in animal models of pain, making it a potential candidate for the development of new pain medications. This compound has also been investigated for its anti-inflammatory properties, with studies showing that it can reduce inflammation in animal models of arthritis. Additionally, this compound has been shown to have anti-convulsant effects, making it a potential candidate for the treatment of epilepsy.

Properties

IUPAC Name

N-cyclohexyl-N,1-dimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-14-9-10(8-13-14)12(16)15(2)11-6-4-3-5-7-11/h8-9,11H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNPVHDMAABHKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)N(C)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.